molecular formula C6H10O2 B1599054 2-Propylacrylic acid CAS No. 5650-75-9

2-Propylacrylic acid

Cat. No.: B1599054
CAS No.: 5650-75-9
M. Wt: 114.14 g/mol
InChI Key: HEBDGRTWECSNNT-UHFFFAOYSA-N
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Description

2-Propylacrylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Propylacrylic acid plays a significant role in biochemical reactions, particularly in the formation of polyelectrolyte complexes. It interacts with various enzymes, proteins, and other biomolecules through electrostatic interactions. For instance, it forms complexes with chitosan, enhancing the bioactivity of chitosan/mRNA nanoparticles . Additionally, this compound exhibits membrane lytic properties at acidic pH, which can be utilized to improve the intracellular delivery of therapeutic agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the uptake and intracellular retention of peptides and other molecules by forming nano-polyplexes that facilitate endosomal escape and cytosolic delivery . This property is particularly useful in gene therapy and drug delivery applications, where efficient intracellular delivery is crucial for therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to disrupt cellular membranes at low pH, leading to enhanced cytosolic delivery of encapsulated payloads. This disruption is achieved through the formation of polyelectrolyte complexes with other molecules, such as chitosan, which enhances their bioactivity and intracellular retention . Additionally, this compound can modulate gene expression by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as pH and temperature. Studies have shown that this compound remains stable under acidic conditions, which is essential for its membrane lytic activity . Long-term effects on cellular function have been observed, including sustained intracellular delivery and enhanced bioactivity of therapeutic agents .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to enhance the bioactivity of therapeutic agents without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and inflammation. It is crucial to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biodegradation and interaction with enzymes. It is metabolized through pathways involving esterification and reduction reactions, similar to those observed in the metabolism of propionic acid . These pathways are essential for understanding the compound’s biodegradability and potential environmental impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its pH-responsive properties enable it to accumulate in acidic environments, such as endosomes and lysosomes, where it can exert its membrane lytic activity . This targeted distribution is crucial for its effectiveness in drug delivery applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, including endosomes and lysosomes, where it can disrupt membranes and facilitate the release of encapsulated therapeutic agents . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . Understanding its subcellular localization is essential for optimizing its use in therapeutic applications .

Properties

IUPAC Name

2-methylidenepentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBDGRTWECSNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138134-74-4
Record name Poly(2-propylacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138134-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80409072
Record name 2-Propylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-75-9
Record name 2-Propylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propylacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.